molecular formula C8H17NS B15297835 3-(Tert-butylsulfanyl)pyrrolidine

3-(Tert-butylsulfanyl)pyrrolidine

Cat. No.: B15297835
M. Wt: 159.29 g/mol
InChI Key: FUEPKRIAHFAAGF-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of tert-butylsulfanyl-substituted pyrrolidine precursors, which can be synthesized through the cyclization of appropriate intermediates. For example, the reaction of 3-chloropropylamine with tert-butylsulfanyl-substituted aldehydes or ketones can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfides

    Substitution: Various substituted pyrrolidine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)pyrrolidine
  • 3-(Ethylsulfanyl)pyrrolidine
  • 3-(Isopropylsulfanyl)pyrrolidine

Uniqueness

3-(Tert-butylsulfanyl)pyrrolidine is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as 3-(Methylsulfanyl)pyrrolidine or 3-(Ethylsulfanyl)pyrrolidine, which have smaller substituents . The tert-butylsulfanyl group can enhance the compound’s stability and binding interactions, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-tert-butylsulfanylpyrrolidine

InChI

InChI=1S/C8H17NS/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3

InChI Key

FUEPKRIAHFAAGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CCNC1

Origin of Product

United States

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